molecular formula C12H14ClN3O2 B1433609 methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride CAS No. 1803562-80-2

methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride

Cat. No.: B1433609
CAS No.: 1803562-80-2
M. Wt: 267.71 g/mol
InChI Key: BIMWYJNEPDRYSU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride typically involves the following steps:

  • Formation of 1-phenyl-1H-pyrazol-4-yl: This can be achieved by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions.

  • Amination: The resulting pyrazole derivative undergoes amination to introduce the amino group at the 2-position.

  • Esterification: The amino group is then esterified with methanol to form the methyl ester.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Substituted pyrazoles.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Methyl 2-amino-2-(1-(4-chlorophenyl)-1H-pyrazol-3-yl)acetate hydrochloride

  • Methyl 2-amino-2-(1-(3-methylphenyl)-1H-pyrazol-4-yl)acetate hydrochloride

Uniqueness: Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the phenyl group at the 1-position enhances its stability and potential for interaction with biological targets.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

methyl 2-amino-2-(1-phenylpyrazol-4-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11(13)9-7-14-15(8-9)10-5-3-2-4-6-10;/h2-8,11H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMWYJNEPDRYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN(N=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride
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methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride
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methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride
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methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride
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methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride
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methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride

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